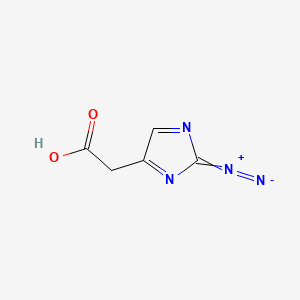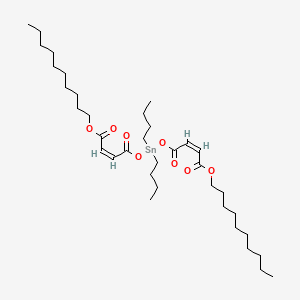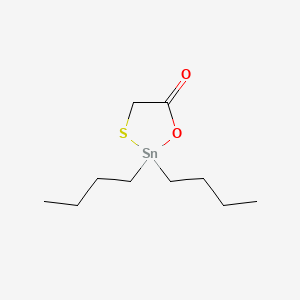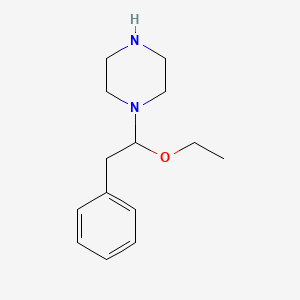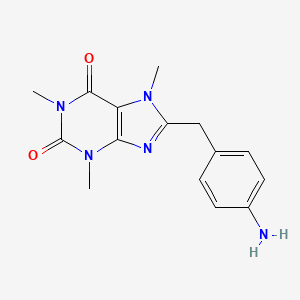
Tetradecanoic acid, 1,4-butanediyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanoic acid, 1,4-butanediyl ester is a chemical compound with the molecular formula C32H62O4. It is an ester formed from tetradecanoic acid (also known as myristic acid) and 1,4-butanediol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 1,4-butanediyl ester typically involves the esterification reaction between tetradecanoic acid and 1,4-butanediol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and water is removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors and catalysts to ensure high yields and efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecanoic acid, 1,4-butanediyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and 1,4-butanediol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 1,4-butanediol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Tetradecanoic acid, 1,4-butanediyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of biodegradable plastics and as a plasticizer in polymer formulations.
Wirkmechanismus
The mechanism of action of tetradecanoic acid, 1,4-butanediyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also be metabolized by enzymes such as esterases, leading to the release of tetradecanoic acid and 1,4-butanediol, which can further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecanoic acid (Myristic acid): A saturated fatty acid with similar structural features.
1,4-Butanediol: A diol used in the synthesis of various esters and polymers.
Uniqueness
Tetradecanoic acid, 1,4-butanediyl ester is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of a long-chain fatty acid and a diol makes it suitable for applications in both biological and industrial contexts, offering advantages such as biodegradability and compatibility with various polymer systems.
Eigenschaften
CAS-Nummer |
26719-58-4 |
|---|---|
Molekularformel |
C32H62O4 |
Molekulargewicht |
510.8 g/mol |
IUPAC-Name |
4-tetradecanoyloxybutyl tetradecanoate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31(33)35-29-25-26-30-36-32(34)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI-Schlüssel |
HAVZZMORNRVMDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
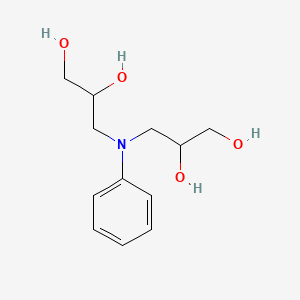
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)


![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
